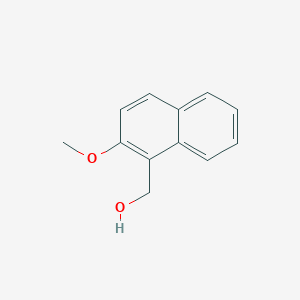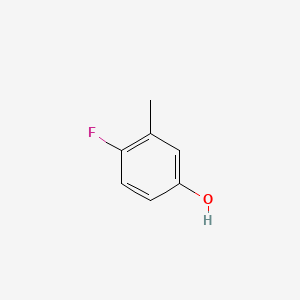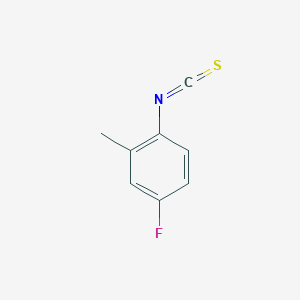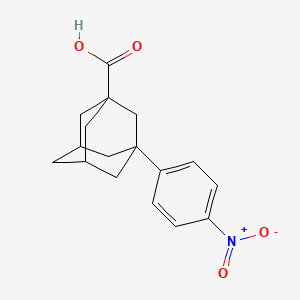
2,4-噻唑烷二酮, 5-(2-呋喃基亚甲基)-
描述
2,4-Thiazolidinedione, 5-(2-furanylmethylene)- is a useful research compound. Its molecular formula is C8H5NO3S and its molecular weight is 195.20 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31089. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
噻唑烷-2,4-二酮 (TZD) 骨架通过抑制胞质 Mur 连接酶表现出抗菌作用 . 咪唑基噻唑烷-2,4-二酮和 5-取代的 2,4-噻唑烷二酮的某些类似物已对其体外抗菌潜力进行了评估 .
抗氧化活性
TZD 类似物通过清除活性氧 (ROS) 表现出抗氧化作用 . 这使它们有可能用于治疗氧化应激起重要作用的疾病。
降血糖剂
TZD 类似物通过激活 PPAR-γ 受体改善胰岛素抵抗而表现出降血糖活性 . 这使得它们成为治疗 2 型糖尿病的潜在候选者。
抗癌活性
发现噻唑烷酮具有抗癌特性 . 确切的作用机制仍在研究中,但它们的广泛
作用机制
Thiazolidinediones (TZDs) are insulin sensitizers that act on intracellular metabolic pathways to enhance insulin action and increase insulin sensitivity in critical tissues . TZDs also increase adiponectin levels, decrease hepatic gluconeogenesis, and increase insulin-dependent glucose uptake in muscle and fat .
生化分析
Biochemical Properties
2,4-Thiazolidinedione, 5-(2-furanylmethylene)- plays a crucial role in various biochemical reactions. It is known to interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which are nuclear receptors involved in the regulation of glucose and lipid metabolism . The binding of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- to PPARγ leads to the modulation of gene expression, influencing the activity of enzymes and proteins involved in metabolic pathways . Additionally, this compound has been shown to interact with other biomolecules, such as coactivators and corepressors, which further modulate its biochemical effects .
Cellular Effects
The effects of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the activation of PPARγ by 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- leads to increased adipocyte differentiation and enhanced insulin sensitivity . Moreover, it has been observed to inhibit inflammatory responses by reducing the expression of pro-inflammatory cytokines . These cellular effects highlight the potential of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- in treating metabolic disorders and inflammatory diseases .
Molecular Mechanism
The molecular mechanism of action of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- involves its interaction with PPARγ and subsequent modulation of gene expression . This binding event leads to the recruitment of coactivators and the activation of target genes involved in glucose and lipid metabolism . Additionally, 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB, thereby reducing the expression of inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function . It has been observed that the compound remains stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- can lead to adaptive cellular responses, such as changes in receptor expression levels and alterations in metabolic pathways . These temporal effects are crucial for optimizing the therapeutic use of this compound .
Dosage Effects in Animal Models
The effects of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- vary with different dosages in animal models . At lower doses, the compound has been shown to improve insulin sensitivity and reduce blood glucose levels without significant adverse effects . At higher doses, it can lead to toxic effects, such as hepatotoxicity and weight gain . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize benefits while minimizing risks .
Metabolic Pathways
2,4-Thiazolidinedione, 5-(2-furanylmethylene)- is involved in several metabolic pathways, primarily through its interaction with PPARγ . This interaction leads to the activation of genes involved in glucose uptake, fatty acid oxidation, and lipid storage . Additionally, the compound influences the levels of various metabolites, such as triglycerides and free fatty acids, by modulating the activity of key enzymes in these pathways . Understanding these metabolic effects is essential for developing therapeutic strategies targeting metabolic disorders .
Transport and Distribution
The transport and distribution of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in specific compartments, such as the nucleus, where it exerts its effects on gene expression . The distribution of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- is primarily within the nucleus, where it interacts with PPARγ and other nuclear receptors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments . The nuclear localization of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- is critical for its role in regulating gene expression and modulating cellular functions .
属性
IUPAC Name |
5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIVFRZKBDVKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257695 | |
| Record name | 5-(2-Furanylmethylene)-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5718-88-7 | |
| Record name | 5-(2-Furanylmethylene)-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5718-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Furanylmethylene)-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)













